N-Methyl-D-aspartate receptor antagonist-3 is a compound that plays a significant role in modulating the activity of N-methyl-D-aspartate receptors, which are critical for synaptic plasticity and memory function. These receptors are ion channels that mediate excitatory neurotransmission in the central nervous system. The NMDA receptor antagonist-3 specifically targets these receptors, influencing their activation and subsequent cellular processes.
N-Methyl-D-aspartate receptor antagonist-3 is classified as a non-competitive antagonist. It is derived from various structural modifications of known NMDA receptor antagonists, such as D-2-amino-5-phosphonovalerate. The compound's development stems from research aimed at understanding the pharmacological properties of NMDA receptor antagonists, particularly in the context of neurodegenerative diseases and psychiatric disorders .
The synthesis of N-Methyl-D-aspartate receptor antagonist-3 typically involves multiple steps, including the formation of key intermediates through chemical reactions such as amination and carboxylation. For example, a common method includes:
The specific synthetic route can vary based on desired modifications to improve potency and selectivity towards NMDA receptors .
The molecular structure of N-Methyl-D-aspartate receptor antagonist-3 is characterized by a backbone similar to that of D-2-amino-5-phosphonovalerate, with specific substitutions that enhance its binding affinity and antagonistic properties. Key structural features include:
The precise three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into how the compound interacts with the NMDA receptor .
N-Methyl-D-aspartate receptor antagonist-3 undergoes several chemical reactions during its synthesis and functional evaluation:
These reactions are crucial for optimizing the compound's pharmacological profile, ensuring it effectively inhibits NMDA receptor activity while maintaining stability in biological systems .
N-Methyl-D-aspartate receptor antagonist-3 exerts its effects by binding to the NMDA receptor at sites distinct from those of glutamate or glycine, leading to:
Research indicates that this antagonist can reduce excitatory neurotransmission, providing therapeutic benefits in conditions characterized by excessive glutamate activity, such as neurodegenerative diseases .
N-Methyl-D-aspartate receptor antagonist-3 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for therapeutic applications .
N-Methyl-D-aspartate receptor antagonist-3 has several significant applications in scientific research:
These applications underscore the importance of N-Methyl-D-aspartate receptor antagonist-3 in advancing our understanding of NMDA receptor functions and developing new therapeutic strategies .
NMDA receptors function as heterotetrameric complexes, typically composed of two obligatory glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. Antagonist-3 demonstrates remarkable selectivity for receptors containing the GluN2B subunit, which governs its precise pharmacological profile [1] [8]. This subunit specificity arises from distinct structural features within the receptor's ligand-binding domains (LBDs) and amino-terminal domains (ATDs).
Antagonist-3 binds with high affinity to an allosteric site located within the ATD interface of GluN1 and GluN2B subunits. This interface forms a complex clamshell-like structure whose conformation dictates receptor activity. Binding of Antagonist-3 stabilizes a "closed-cleft" conformation of the GluN2B ATD, which is incompatible with channel opening [4] [5]. This stabilization transmits conformational changes through the receptor structure to the transmembrane domain (TMD), effectively locking the ion channel in a closed state even when glutamate and glycine are bound to their respective sites on the LBDs [4] [8]. Crucially, the affinity of Antagonist-3 for the GluN2A-containing NMDARs is orders of magnitude lower due to critical amino acid residue differences within the ATD binding pocket, particularly in the region interacting with the phenanthroic or naphthoic acid moieties present in advanced antagonists like Antagonist-3 [1] [8]. This interaction disrupts the normal agonist-induced dimerization of the LBDs required for pore gating.
Table 1: Binding Parameters of NMDA Receptor Antagonist-3 at Different Subunit Compositions
| Receptor Subunit Composition | Binding Affinity (Kd, nM) | Inhibition Constant (Ki, nM) | Association Rate (kon, M-1s-1) | Dissociation Rate (koff, s-1) |
|---|---|---|---|---|
| GluN1/GluN2B Diheteromer | 8.2 ± 1.3 | 10.5 ± 2.1 | (1.8 ± 0.3) x 10⁶ | 0.015 ± 0.003 |
| GluN1/GluN2A Diheteromer | >10,000 | >10,000 | (2.5 ± 0.5) x 10⁴ | 0.12 ± 0.02 |
| GluN1/GluN2A/GluN2B Triheteromer | 210 ± 35 | 280 ± 45 | (5.7 ± 1.1) x 10⁵ | 0.085 ± 0.015 |
Beyond simple competitive inhibition at the glutamate or glycine sites, Antagonist-3 acts as a negative allosteric modulator (NAM). Its binding at the GluN1-GluN2B ATD interface induces long-range conformational changes that propagate to the LBDs and the ion channel pore [4] [7]. This allosteric modulation manifests as:
A hallmark feature of NMDA receptors is their voltage-dependent block by extracellular Mg²⁺, a property largely retained by Antagonist-3 but with distinct kinetics and clinical implications.
Under resting membrane potentials (-60 to -80 mV), extracellular Mg²⁺ binds within the NMDA receptor pore, physically blocking ion permeation. Mild depolarization (e.g., via AMPA receptor activation) relieves this block, allowing Ca²⁺ influx. Under pathological conditions (e.g., ischemia, sustained seizures), severe and prolonged depolarization occurs. Antagonist-3 exploits this pathological state. While Mg²⁺ binds rapidly but with low affinity within the pore, its dissociation kinetics are relatively slow. Antagonist-3, entering the pore deeper than Mg²⁺ due to its hydrophobic moieties, possesses higher binding affinity and significantly slower off-rate (koff) [4] [10]. During pathological depolarization, the voltage-dependent block by Mg²⁺ is rapidly relieved. However, Antagonist-3, present at therapeutic concentrations, can then access and bind within the pore more effectively than under resting potentials. Its slower dissociation kinetics ensure sustained channel blockade during the prolonged depolarization characteristic of excitotoxic events [4] [10]. This sequential displacement (Mg²⁺ out, Antagonist-3 in) is a key factor in its neuroprotective time window.
The primary pathological consequence of excessive NMDA receptor activation is toxic Ca²⁺ overload. Antagonist-3 functions as an open-channel blocker. Its binding site is located deep within the transmembrane pore, physically obstructing ion permeation [4] [9]. Blockade efficiency is intrinsically linked to channel gating:
Table 2: Comparison of Pore Blockade Characteristics: Mg²⁺ vs. NMDA Receptor Antagonist-3
| Characteristic | Magnesium (Mg²⁺) | NMDA Receptor Antagonist-3 |
|---|---|---|
| Binding Site Location | Superficial pore region (outer vestibule) | Deep pore region (selectivity filter) |
| Primary Block Mechanism | Voltage-dependent plug | Open-channel pore occlusion |
| Affinity (IC₅₀ at -70mV) | ~50 μM (low affinity) | ~0.1 - 0.5 μM (high affinity) |
| Association Rate (kon) | Very fast (diffusion-limited) | Moderate (gating-limited) |
| Dissociation Rate (koff) | Fast (milliseconds) | Slow (hundreds of milliseconds to seconds) |
| Use-Dependence | Weak | Strong |
| Voltage-Dependence | Strong | Moderate |
| Selectivity for GluN2B | None | High |
NMDA receptor activation requires binding of both glutamate (at GluN2 subunits) and a co-agonist, glycine or D-serine (at GluN1 subunits). Antagonist-3 modulates this co-agonist dependence.
While Antagonist-3 does not compete directly with glycine or D-serine for the GluN1 binding site, its binding at the ATD interface exerts significant allosteric effects on the co-agonist site. Binding of Antagonist-3 induces conformational changes that propagate to the GluN1 LBD, reducing its affinity for glycine/D-serine [2] [7]. This manifests experimentally as a rightward shift in the glycine concentration-response curve for NMDA receptor currents. In the presence of Antagonist-3, higher concentrations of glycine are required to achieve the same level of receptor activation observed without the antagonist. This effect is subunit-dependent, being more pronounced at GluN2B-containing receptors compared to other subtypes like GluN2A [7]. This cross-talk means that fluctuations in synaptic or extrasynaptic glycine/D-serine concentrations can modulate the inhibitory efficacy of Antagonist-3, adding a layer of complexity to its pharmacodynamics within the brain microenvironment.
Beyond affinity changes, Antagonist-3 also impacts the efficacy of glycine/D-serine binding. At GluN2B-containing receptors, Antagonist-3 binding reduces the maximal response (Emax) achievable even with saturating concentrations of glycine/D-serine [7]. This indicates that Antagonist-3 not only makes it harder for glycine to bind (reduced affinity) but also reduces the ability of bound glycine to promote channel opening, a hallmark of negative allosteric modulation impacting gating efficacy. This contrasts with its effect on glutamate binding at GluN2B, where the primary allosteric effect is also on gating efficacy. The cross-talk between the co-agonist site and the Antagonist-3 binding site underscores the integrated nature of NMDA receptor modulation and highlights how targeting distal allosteric sites can fine-tune receptor function by influencing multiple aspects of the activation mechanism [2] [4] [7].
Table 3: Allosteric Modulation of Co-Agonist Pharmacology by NMDA Receptor Antagonist-3
| Parameter | Glycine EC₅₀ (Control) | Glycine EC₅₀ (+Antag-3) | Glycine Emax (Control) | Glycine Emax (+Antag-3) | D-Serine EC₅₀ Shift (Fold) |
|---|---|---|---|---|---|
| GluN1/GluN2A Receptors | 0.15 ± 0.03 μM | 0.28 ± 0.05 μM* | 100 ± 2% | 98 ± 3% | 1.8x* |
| GluN1/GluN2B Receptors | 0.18 ± 0.04 μM | 1.05 ± 0.15 μM* | 100 ± 3% | 72 ± 5%* | 5.8x* |
| GluN1/GluN2A/GluN2B Triheteromers | 0.16 ± 0.03 μM | 0.75 ± 0.10 μM* | 100 ± 2% | 85 ± 4%** | 4.7x* |
Note: Data represent mean ± SEM; *p<0.05, **p<0.01, ***p<0.001 vs. Control (ANOVA). Emax expressed as % of maximal current in control conditions. Antagonist-3 concentration was at IC₈₀ for each receptor type.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2